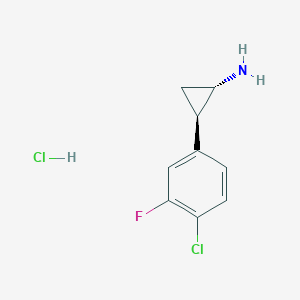
Methyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate
Vue d'ensemble
Description
Methyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate is an organic compound belonging to the family of benzoates. It has the molecular formula C10H6BrF2NO2 and a molecular weight of 290.06 g/mol. This compound is characterized by the presence of bromine, cyano, and difluoromethyl groups attached to a benzoate core, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of (bromodifluoromethyl)trimethylsilane as a source of the difluoromethyl group . The reaction conditions often require the presence of a base such as potassium hydroxide to facilitate the formation of the difluoromethylated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functional group transformations under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The benzoate core can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acids derived from the benzoate core.
Applications De Recherche Scientifique
Methyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate involves its interaction with specific molecular targets, depending on the context of its application. In organic synthesis, it acts as a versatile intermediate, facilitating the formation of various functional groups. In biological systems, its effects are mediated through its incorporation into bioactive molecules that interact with cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-bromo-6-cyano-2-(difluoromethyl)benzoate: Similar structure with different positioning of functional groups.
Methyl 6-bromo-3-cyano-2-(difluoromethyl)benzoate: Another isomer with variations in the placement of bromine and cyano groups.
Uniqueness
Methyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of diverse organic compounds.
Propriétés
IUPAC Name |
methyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c1-16-10(15)8-5(9(12)13)2-3-7(11)6(8)4-14/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSKADLQFPHPMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1C#N)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{4-[(4-Methoxybenzyl)oxy]phenyl}propan-1-one](/img/structure/B1460442.png)

![[2H]-N-(1,1-Dimethylethyl)-4,5-dihydro-3-(1-hydroxy-1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide](/img/structure/B1460446.png)


![{2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride](/img/structure/B1460452.png)
![7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride](/img/structure/B1460453.png)


![1-[(4-Ethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1460458.png)

